molecular formula C9H11NO2S3 B14735587 Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate CAS No. 6503-22-6

Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate

Cat. No.: B14735587
CAS No.: 6503-22-6
M. Wt: 261.4 g/mol
InChI Key: YLNXZBRYBBCWIQ-UHFFFAOYSA-N
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Description

Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a carbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable carbamodithioate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both sulfonyl and carbamodithioate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .

Properties

IUPAC Name

methyl N-(4-methylphenyl)sulfonylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S3/c1-7-3-5-8(6-4-7)15(11,12)10-9(13)14-2/h3-6H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNXZBRYBBCWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516404
Record name Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6503-22-6
Record name Methyl (4-methylbenzene-1-sulfonyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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